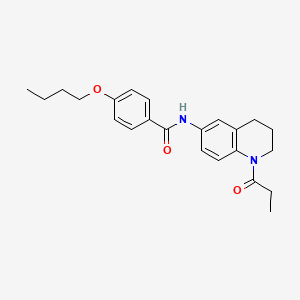

4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

4-Butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzamide moiety at the 6-position. The benzamide is further modified with a 4-butoxy substituent, contributing to its lipophilic character.

Key structural features include:

- Tetrahydroquinoline core: A partially saturated heterocyclic ring system that enhances metabolic stability compared to fully aromatic quinoline derivatives.

- Propanoyl group: A three-carbon acyl substituent at the 1-position, which may influence hydrogen-bonding interactions and solubility.

- 4-Butoxy benzamide: A lipophilic substituent that increases membrane permeability but may reduce aqueous solubility.

Properties

IUPAC Name |

4-butoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-5-15-28-20-11-8-17(9-12-20)23(27)24-19-10-13-21-18(16-19)7-6-14-25(21)22(26)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAPEFFNBOKFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Attachment of the Propanoyl Group: The propanoyl group can be introduced through an acylation reaction using propanoyl chloride and a base such as pyridine.

Formation of the Benzamide Structure: The benzamide structure is formed by reacting the intermediate with 4-butoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies might focus on its activity against specific enzymes or receptors, its bioavailability, and its toxicity profile.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzamide ring, tetrahydroquinoline core, or acyl groups.

Table 1: Physical and Chemical Properties of Analogous Compounds

*Estimated values based on structural analogs.

†Extrapolated from F740-0015 data .

‡Predicted using fragment-based methods.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 4-butoxy group in the target compound increases logP compared to shorter alkoxy chains (e.g., methoxy or ethoxy) or halogens (e.g., bromo or fluoro). This enhances membrane permeability but may reduce solubility, as seen in F740-0015 (logSw = -4.293) .

Acyl Group Modifications: The 1-propanoyl group in the target compound introduces a longer acyl chain compared to F740-0015’s 1-ethyl-2-oxo group. This may improve steric interactions with hydrophobic binding pockets but could also increase metabolic susceptibility. The sulfonamide variant (CAS 953938-62-0, ) replaces the benzamide with a sulfonamide group, significantly altering hydrogen-bonding capacity and acidity.

Agrochemical applications: The butoxy group in the target compound and F740-0015 aligns with lipophilic moieties common in agrochemicals for enhanced foliar penetration .

Table 2: Substituent Impact on Key Properties

| Substituent | Effect on logP | Effect on Solubility | Potential Bioactivity Role |

|---|---|---|---|

| 4-Butoxy | ↑↑ | ↓↓ | Membrane permeability, lipophilicity |

| 1-Propanoyl | ↑ | ↓ | Steric bulk, metabolic stability |

| 2-Fluoro (G502-0459) | ↑ | ↔ | Electron withdrawal, target binding |

| 4-Bromo (CAS 954023-92-8) | ↑↑ | ↓↓ | Electrophilic reactivity, halogen bonding |

Biological Activity

4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure incorporates a butoxy group and a tetrahydroquinoline ring system, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be summarized as follows:

- IUPAC Name : 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Molecular Formula : C₁₈H₂₃N₂O₃

- Molecular Weight : 317.38 g/mol

The biological activity of 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors, leading to various biological effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It may interact with receptors that regulate pain and inflammation.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can inhibit the growth of various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

In vitro studies have demonstrated that derivatives of tetrahydroquinoline can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α. These findings indicate that 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may possess anti-inflammatory effects beneficial for conditions like arthritis or other inflammatory diseases.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several quinoline derivatives on LPS-induced inflammation in mice. The results showed that compounds similar to 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide effectively suppressed IL-1β and IL-6 mRNA expression levels in vivo without causing hepatotoxicity. The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing novel quinoline derivatives and assessing their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that 4-butoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be explored further for its antimicrobial potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Moderate anti-inflammatory effects |

| 4-butoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | Structure | Significant anti-inflammatory and antimicrobial activity |

| N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide | Structure | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.